molecular formula C19H22FNO B2802721 3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone CAS No. 882748-27-8

3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2802721
CAS No.: 882748-27-8
M. Wt: 299.389
InChI Key: TZSKLNUXUMFQGA-UHFFFAOYSA-N
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Description

3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone is an organic compound with the molecular formula C19H22FNO It is characterized by the presence of a sec-butyl group attached to an aniline moiety, a fluorophenyl group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-(sec-butyl)aniline, is prepared by the alkylation of aniline with sec-butyl bromide under basic conditions.

    Coupling Reaction: The 4-(sec-butyl)aniline is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(tert-Butyl)anilino]-1-(4-fluorophenyl)-1-propanone
  • 3-[4-(Isopropyl)anilino]-1-(4-fluorophenyl)-1-propanone
  • 3-[4-(Methyl)anilino]-1-(4-fluorophenyl)-1-propanone

Uniqueness

3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

3-(4-butan-2-ylanilino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO/c1-3-14(2)15-6-10-18(11-7-15)21-13-12-19(22)16-4-8-17(20)9-5-16/h4-11,14,21H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSKLNUXUMFQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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